![molecular formula C23H22N2O3 B2655337 2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941872-90-8](/img/structure/B2655337.png)
2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
The compound “2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also contains an acetamide group, which is derived from acetic acid and contains a carbonyl (C=O) and a nitrogen atom. The presence of the piperidinyl group indicates a nitrogen-containing ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The naphthalene group is planar due to the conjugated pi system, while the piperidine ring would have a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene group could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Antiproliferative Activities
Certain naphthalene acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed significant activity against nasopharyngeal carcinoma cells by inhibiting cell proliferation through alteration of cell division and accumulation of cells in S phase in a time- and concentration-dependent manner (I‐Li Chen et al., 2013).
Anticancer Screening and NMR Studies
Another study focused on the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles for anticancer screening. Some synthesized molecules exhibited potent inhibitory activities in various cancer cell lines, indicating their potential as anticancer agents (Gautam Kumar Dhuda et al., 2021).
Anti-HIV Activity
Amino acid derivatives of naphthalene were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One derivative was found to be a potent in vitro inhibitor for the replication of HIV-1, suggesting a new avenue for antiviral agent development (Nawar S. Hamad et al., 2010).
Anti-Angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase N (APN), displaying significant anti-angiogenic activity at low micromolar concentrations. This compound inhibits the basic fibroblast growth-factor-induced invasion of endothelial cells, highlighting its therapeutic potential in controlling angiogenesis-related diseases (Jiyong Lee et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(16-28-21-12-11-17-6-1-2-7-18(17)14-21)24-19-8-5-9-20(15-19)25-13-4-3-10-23(25)27/h1-2,5-9,11-12,14-15H,3-4,10,13,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYALXNDJGCFFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
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